molecular formula C₁₇H₁₇NO  ·C₂H₂O₄ B1145713 Dechloro Asenapine Ethanedioate CAS No. 1366179-39-6

Dechloro Asenapine Ethanedioate

Cat. No. B1145713
CAS RN: 1366179-39-6
M. Wt: 341.36
InChI Key:
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Description

Dechloro Asenapine Ethanedioate is a chemical compound with the molecular formula C19H19NO5 . It is used for industrial manufacture and synthetic preparation for improved process for preparation of (3aRS,12bRS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (asenapine) and its mal .


Synthesis Analysis

The synthesis of asenapine, an atypical antipsychotic drug, involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .

Mechanism of Action

Asenapine, an atypical antipsychotic multireceptor neuroleptic drug, shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism, which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dechloro Asenapine Ethanedioate involves the conversion of Asenapine to Dechloro Asenapine followed by the reaction of Dechloro Asenapine with Ethanedioic acid.", "Starting Materials": [ { "Name": "Asenapine", "Amount": "1 mol" }, { "Name": "Hydrogen gas", "Amount": "Excess" }, { "Name": "Palladium on carbon", "Amount": "10% w/w" }, { "Name": "Ethanedioic acid", "Amount": "1 mol" }, { "Name": "Dichloromethane", "Amount": "100 mL" }, { "Name": "Diethyl ether", "Amount": "100 mL" }, { "Name": "Sodium hydroxide", "Amount": "1 mol" }, { "Name": "Hydrochloric acid", "Amount": "1 mol" } ], "Reaction": [ { "Step": "Asenapine is hydrogenated in the presence of palladium on carbon to yield Dechloro Asenapine.", "Reactants": [ { "Name": "Asenapine", "Amount": "1 mol" }, { "Name": "Hydrogen gas", "Amount": "Excess" }, { "Name": "Palladium on carbon", "Amount": "10% w/w" } ], "Products": [ { "Name": "Dechloro Asenapine", "Amount": "1 mol" } ] }, { "Step": "Dechloro Asenapine is reacted with Ethanedioic acid in dichloromethane and diethyl ether in the presence of sodium hydroxide to yield Dechloro Asenapine Ethanedioate.", "Reactants": [ { "Name": "Dechloro Asenapine", "Amount": "1 mol" }, { "Name": "Ethanedioic acid", "Amount": "1 mol" }, { "Name": "Dichloromethane", "Amount": "100 mL" }, { "Name": "Diethyl ether", "Amount": "100 mL" }, { "Name": "Sodium hydroxide", "Amount": "1 mol" } ], "Products": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol" }, { "Name": "Sodium chloride", "Amount": "1 mol" }, { "Name": "Water", "Amount": "100 mL" } ] }, { "Step": "Dechloro Asenapine Ethanedioate is acidified with hydrochloric acid to yield Dechloro Asenapine Ethanedioate as a solid.", "Reactants": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol" }, { "Name": "Hydrochloric acid", "Amount": "1 mol" } ], "Products": [ { "Name": "Dechloro Asenapine Ethanedioate", "Amount": "1 mol (solid)" }, { "Name": "Sodium chloride", "Amount": "1 mol" } ] } ] }

CAS RN

1366179-39-6

Molecular Formula

C₁₇H₁₇NO ·C₂H₂O₄

Molecular Weight

341.36

synonyms

(3aR,12bR)-rel-2,3,3a,12b-Tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Ethanedioate

Origin of Product

United States

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